5-Bromo-2-(2-bromoethyl)phenol
Description
5-Bromo-2-(2-bromoethyl)phenol is a brominated phenolic compound characterized by a phenol ring substituted with a bromine atom at the 5-position and a 2-bromoethyl group at the 2-position. The compound’s reactivity and applications are inferred from related bromophenols, which are frequently utilized as intermediates in organic synthesis, corrosion inhibitors, and ligands for metal complexes .
Properties
Molecular Formula |
C8H8Br2O |
|---|---|
Molecular Weight |
279.96 g/mol |
IUPAC Name |
5-bromo-2-(2-bromoethyl)phenol |
InChI |
InChI=1S/C8H8Br2O/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,11H,3-4H2 |
InChI Key |
HSSCNKNTMKOPMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)CCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-bromoethyl)phenol typically involves the bromination of 2-(2-bromoethyl)phenol. One common method includes the use of bromine in the presence of a catalyst such as iron powder. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of 5-Bromo-2-(2-bromoethyl)phenol may involve large-scale bromination processes using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-bromoethyl)phenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms on the phenol ring can be substituted by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst such as iron powder.
Substitution Reactions: Common nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Substituted Phenols: Depending on the reagents used, various substituted phenols can be formed.
Bromoethyl Derivatives: Nucleophilic substitution of the bromoethyl group can lead to the formation of different bromoethyl derivatives.
Scientific Research Applications
5-Bromo-2-(2-bromoethyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-bromoethyl)phenol involves its interaction with specific molecular targets. The bromine atoms and the phenol group can form hydrogen bonds and interact with various enzymes and proteins, leading to inhibition or activation of biological pathways . The bromoethyl group can also participate in nucleophilic substitution reactions, further modifying its activity.
Comparison with Similar Compounds
Key Observations :
- Corrosion Inhibition: Schiff base derivatives like HBSAP exhibit superior inhibition efficiency (50–80% in 0.5 M HCl) due to their planar imine groups, which facilitate adsorption on metal surfaces. The target compound’s non-planar bromoethyl group may limit this interaction .
- Synthetic Utility: Brominated phenols with electron-withdrawing groups (e.g., -Br, -NO₂) are pivotal in Suzuki-Miyaura couplings and polymer synthesis. The target compound’s dual bromine sites could enable regioselective functionalization .
Spectroscopic and Crystallographic Data
- NMR Trends: Bromine substituents in phenolic analogs induce characteristic deshielding in $ ^1H $-NMR. For example, the -CH₂Br group in 5-bromo-2-(bromomethyl)phenol resonates at δ 4.3–4.5 ppm, while aromatic protons appear at δ 7.2–7.8 ppm .
- Crystallography : Schiff base derivatives (e.g., HBSAP) exhibit intramolecular hydrogen bonding (O–H···N), stabilizing planar configurations critical for corrosion inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
